6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
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Overview
Description
6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[3.3]heptane core with a 4-fluorophenyl group and a nitrile group attached. The presence of the fluorine atom and the spirocyclic framework imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For instance, the reaction of 4-fluorobenzyl cyanide with a suitable cyclizing agent under controlled conditions can yield the desired spirocyclic compound. The reaction conditions often include the use of a base, such as sodium hydroxide, and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its unique structural features that may impart specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the fluorine atom can enhance binding affinity and selectivity towards specific targets. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane: Similar spirocyclic structure with a sulfonyl group instead of a nitrile group.
2-Azaspiro[3.3]heptane-6-carboxylic acid: A spirocyclic compound with an amino acid functionality.
Uniqueness
6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to the presence of both the fluorine atom and the nitrile group, which impart distinct chemical reactivity and potential biological activity. The spirocyclic framework also contributes to its structural rigidity and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H12FNO |
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Molecular Weight |
217.24 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C13H12FNO/c14-11-3-1-10(2-4-11)13(7-15)5-12(6-13)8-16-9-12/h1-4H,5-6,8-9H2 |
InChI Key |
GKPDJRNODRBJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C#N)C3=CC=C(C=C3)F)COC2 |
Origin of Product |
United States |
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